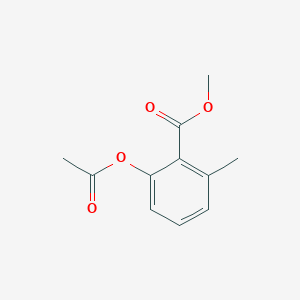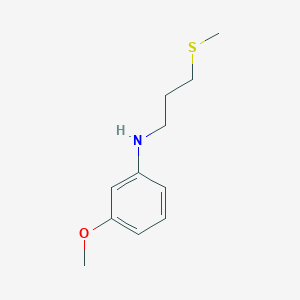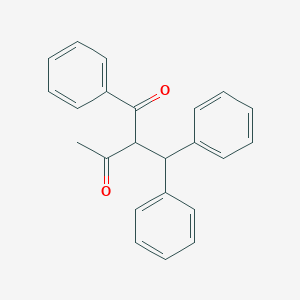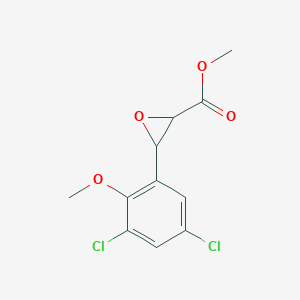![molecular formula C18H13FO2 B14003482 2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid CAS No. 3109-50-0](/img/structure/B14003482.png)
2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid is an organic compound with the molecular formula C18H13FO2 It is a derivative of benzoic acid, where the hydrogen atom in the benzene ring is substituted by a fluoronaphthylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid typically involves the reaction of 8-fluoronaphthalene with benzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoronaphthyl group enhances its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(8-Chloronaphthalen-2-yl)methyl]benzoic acid
- 2-[(8-Bromonaphthalen-2-yl)methyl]benzoic acid
- 2-[(8-Iodonaphthalen-2-yl)methyl]benzoic acid
Uniqueness
Compared to its analogs, 2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3109-50-0 |
|---|---|
Formule moléculaire |
C18H13FO2 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-[(8-fluoronaphthalen-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H13FO2/c19-17-7-3-5-13-9-8-12(11-16(13)17)10-14-4-1-2-6-15(14)18(20)21/h1-9,11H,10H2,(H,20,21) |
Clé InChI |
OQTDFYLTTPPDIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC3=C(C=CC=C3F)C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)

![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)




![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)

